Cystine dimethyl ester
Description
Contextualization within Amino Acid Ester Chemistry
Amino acids, the fundamental building blocks of proteins, contain both an amino group and a carboxylic acid group. aklectures.com The carboxylic acid function can undergo esterification, a classic organic reaction, to form amino acid esters. aklectures.compearson.com This transformation is significant as it protects the carboxylic acid group, allowing for selective reactions at the amino group. Furthermore, esterification can enhance the solubility of amino acids in organic solvents, facilitating their use in a wider range of chemical reactions. ontosight.ai
Amino acid esters, including CDME, serve as important intermediates in peptide synthesis and as precursors for creating more complex molecules. The field of amino acid ester chemistry is extensive, exploring various methods of synthesis, such as the Fischer esterification, and their applications in creating novel compounds with potential biological activity. aklectures.compearson.comnih.gov The use of L-amino acid esters as biomimetic reducing agents in organic chemistry highlights their versatility. rsc.org
Overview of Disulfide Bond Significance in Chemical Systems
The disulfide bond (S-S) is a covalent linkage formed from the oxidation of two thiol groups, in this case, from two cysteine residues. wikipedia.orgcreative-proteomics.com This bond is a critical structural element in many proteins and peptides, playing a pivotal role in defining and stabilizing their three-dimensional structures. wikipedia.orgrsc.orgmetwarebio.com The stability and conformation of proteins, and consequently their biological activity, are often dependent on the correct formation of disulfide bonds. creative-proteomics.com
Beyond their structural role, disulfide bonds are involved in redox regulation within biological systems. wikipedia.orgnih.gov The reversible nature of the disulfide bond, which can be cleaved under reducing conditions, allows it to act as a molecular switch, modulating protein function in response to the cellular redox environment. wikipedia.org In chemical synthesis, the disulfide bond's unique reactivity is harnessed for various applications, including the development of drug delivery systems and the creation of dynamic combinatorial libraries. rsc.org
Scope and Academic Research Trajectories of CDME
The primary research application of cystine dimethyl ester has been as a tool to study cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes. researchgate.netnih.gov Researchers have used CDME to artificially load cells with cystine to investigate the cellular consequences of this accumulation. researchgate.netnih.gov However, recent studies have indicated that CDME itself can have toxic effects on cells, independent of cystine accumulation, questioning its reliability as a model for the disease. researchgate.netnih.gov
Beyond its use in cystinosis research, CDME serves as a precursor in synthetic chemistry. For instance, it has been used in the synthesis of L-cystine diamides, which have been investigated as potential inhibitors of L-cystine crystallization. nih.gov The chemical properties of CDME, including its potential for reduction of the disulfide bond and hydrolysis of the ester groups, make it a versatile starting material for creating novel cystine derivatives. evitachem.com Research has also explored the effects of D-cystine dimethyl ester on physiological processes, demonstrating its potential for broader biological investigation. llu.edu
Interactive Data Table: Physicochemical Properties of L-Cystine Dimethyl Ester Dihydrochloride (B599025)
| Property | Value | Reference |
| CAS Number | 32854-09-4 | biosynth.comaxios-research.com |
| Molecular Formula | C₈H₁₆N₂O₄S₂ · 2HCl | biosynth.comaxios-research.com |
| Molecular Weight | 341.28 g/mol | biosynth.com |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | biosynth.com |
Table of Compounds Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNPYNCKSWEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910173 | |
| Record name | Dimethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-29-0 | |
| Record name | Dimethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Cystine Dimethyl Ester
Direct Esterification Protocols
The synthesis of cystine dimethyl ester is most commonly achieved through direct esterification of L-cystine. This process involves the reaction of the carboxylic acid groups of cystine with methanol (B129727) in the presence of a catalyst. Several methods have been developed to facilitate this transformation, each with its own set of advantages and reaction conditions.
Acid-Catalyzed Esterification Approaches
A traditional and widely used method for the synthesis of amino acid esters is the Fischer-Speier esterification. scirp.org This reaction involves heating the amino acid in an alcohol, such as methanol, with a strong acid catalyst. Common acid catalysts include hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. mdpi.comlsu.edu For the synthesis of this compound, L-cystine is reacted with methanol in the presence of a chlorinating agent like thionyl chloride. The reaction is typically initiated at a low temperature (around 10 °C) and then heated to reflux (65-70 °C) to drive the esterification to completion. evitachem.com The resulting product is often isolated as its dihydrochloride (B599025) salt. evitachem.com
Another approach involves the use of a solid acid catalyst, such as Dowex H+ ion-exchange resin. This method offers the advantage of easier catalyst removal through simple filtration. For instance, the esterification of L-cysteine hydrochloride with methanol can be achieved by stirring with dried Dowex 50W-X8 resin at 55 °C for 24 hours. nih.gov While this example is for cysteine, the principle can be extended to cystine.
Trimethylchlorosilane-Mediated Esterification
A milder and highly efficient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol. mdpi.com This system has been shown to be effective for a wide range of amino acids, including cystine. The reaction proceeds at room temperature and offers good to excellent yields. mdpi.comresearchgate.net The mechanism involves the in situ generation of hydrochloric acid from the reaction of TMSCl with methanol, which then catalyzes the esterification. This method is advantageous due to its mild conditions and simple workup procedures. mdpi.com For cystine, this method produces this compound dihydrochloride. mdpi.com
Synthesis of N-Acylated this compound Derivatives
The amino groups of this compound can be readily acylated to produce N,N'-diacyl derivatives. This modification can enhance properties such as stability and solubility. evitachem.com
N,N'-Diacetyl-L-cystine Dimethyl Ester Synthesis
N,N'-Diacetyl-L-cystine dimethyl ester is synthesized by the acetylation of L-cystine dimethyl ester dihydrochloride. evitachem.com The reaction is typically carried out by treating the dihydrochloride salt with acetic anhydride (B1165640) and a base, such as triethylamine, in a suitable solvent like acetonitrile. evitachem.comgoogle.com The reaction is performed at controlled low temperatures (0-5 °C) to manage the exothermic nature of the acylation. evitachem.com This process yields the di-N-acetylated product, which can be purified by standard methods like solvent extraction and crystallization, often achieving high yields (95-99%) and purity (96-99%). evitachem.com
Synthesis of Cystine Diamide (B1670390) Derivatives
The ester groups of this compound can be converted to amides through reactions with amines. This transformation is significant as amides are generally more stable in vivo compared to esters, which are susceptible to hydrolysis by esterases. nih.govnih.gov
Impact of Nα-Methylation on Diamide Synthesis
The synthesis of cystine diamides, derivatives of this compound (CDME), has been a strategy to enhance chemical and metabolic stability. nih.govnih.gov Esters like CDME are susceptible to in vivo hydrolysis by esterases, which would convert it back to L-cystine. nih.gov To circumvent this, more stable amide derivatives have been designed and synthesized. nih.gov
A key area of investigation has been the impact of Nα-methylation on these diamide derivatives. nih.govnih.govresearchwithrutgers.com L-cystine diamides without Nα-methylation have been shown to be effective inhibitors of L-cystine crystallization. nih.govnih.gov However, when these same diamides undergo Nα-methylation, the resulting derivatives are devoid of this inhibitory activity. nih.govnih.gov Computational modeling suggests that the presence of the Nα-methyl group leads to a significant reduction in the binding affinity of the diamide molecules to the L-cystine crystal surface. nih.govresearchwithrutgers.com This loss of binding affinity negates the intended function of the molecule.
The synthesis of these derivatives typically involves a multi-step sequence. For the non-methylated diamides, Boc-protected L-cystine is activated and undergoes amidation, followed by deprotection. nih.gov The Nα-methylated counterparts are synthesized similarly, incorporating a methylation step. The stark difference in the functional outcome of these molecules underscores the profound impact of this specific chemical modification on the molecule's interaction with its target.
Table 1: Impact of Nα-Methylation on L-Cystine Diamide Activity
| Derivative | Nα-Methylation Status | Inhibitory Activity on L-Cystine Crystallization |
|---|---|---|
| L-Cystine Diamides (General) | Without | Potent Inhibitors nih.govnih.gov |
| L-Cystine Diamides (General) | With | Devoid of Activity nih.govnih.gov |
| L-cystine bismorpholide (CDMOR) | Without | Potent Inhibitor nih.govresearchwithrutgers.com |
Stereoselective Synthesis and Enantiomeric Purity Considerations
The biological activity of chiral molecules like this compound is intrinsically linked to their stereochemistry. Therefore, methods that control the three-dimensional arrangement of atoms during synthesis—known as stereoselective synthesis—are paramount. google.comnih.gov The goal is to produce a single, desired enantiomer, as the other may have different, unwanted, or no biological effect. google.comnih.gov
Various strategies have been developed for the stereoselective synthesis of cysteine derivatives, which are directly applicable to cystine and its esters. One approach involves the stereoselective alkylation of chiral cyclic cysteine equivalents, such as thiazolidines. researchgate.netdoi.org For instance, enantiopure thiazolines derived from cysteine can undergo highly diastereoselective Michael additions, allowing for the controlled formation of new stereogenic centers. rsc.org Another patented method describes the stereoselective synthesis of S-aryl-L-cysteine derivatives starting from N,N′-bis-benzyloxycarbonyl this compound, highlighting the use of this compound as a chiral building block. google.com
Ensuring the stereochemical integrity of the final product requires rigorous analysis of its enantiomeric purity. nih.gov Enantiomeric purity refers to the measurement of the excess of one enantiomer in a mixture. libretexts.org Several analytical techniques are employed for this purpose:
Chiral Chromatography: Methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can physically separate enantiomers, allowing for their quantification. libretexts.orgcat-online.com
NMR Spectroscopy: In the presence of a chiral shift reagent, the nuclei of enantiomers, which are otherwise indistinguishable by NMR, exhibit different chemical shifts, enabling the determination of their ratio. libretexts.org
Pre-derivatization: Reacting the enantiomeric mixture with a pure chiral derivatizing agent forms diastereomers. These diastereomers have different physical properties and can be separated and quantified by standard, non-chiral chromatographic methods. nih.gov
For amino acids like cysteine, racemization (the formation of an equal mixture of enantiomers) can be a side reaction during synthesis or subsequent manipulations, making the verification of enantiomeric purity a critical quality control step. nih.govcat-online.com
Functional Group Transformations and Derivatization
Selective Desulfurization to Lanthionine (B1674491) Derivatives
The disulfide bond in this compound is a key site for chemical modification. One significant transformation is its selective desulfurization to yield lanthionine derivatives. Lanthionines are thioether analogues of cystine. A classic method for this conversion involves the reaction of cystine derivatives with a desulfurizing agent. nih.gov A 1971 study by Harpp and Gleason detailed a novel synthesis of L-lanthionine through the selective desulfurization of cystine derivatives, demonstrating the feasibility of this specific transformation. nih.gov This process effectively replaces one of the sulfur atoms in the disulfide bridge with a direct bond, converting the -S-S- linkage into a more stable thioether (-S-) linkage.
Disulfide Bond Manipulation in Synthetic Pathways
The disulfide bond is a dynamic functional group that plays a crucial role in defining the structure of peptides and proteins. rsc.orgacs.org However, these bonds can be unstable in reducing environments. rsc.org Consequently, manipulating the disulfide bond in this compound and its derivatives is a common strategy to enhance metabolic stability while aiming to retain biological function. rsc.org
One such manipulation is the conversion of the disulfide bridge into a methylene (B1212753) thioacetal. This transformation has been successfully demonstrated using N,N′-bis-Boc L-cystine dimethyl ester as a model substrate. rsc.org The reaction proceeds under mild, biocompatible conditions and replaces the -S-S- bond with a more stable -S-CH₂-S- linkage, which can improve the lifespan of therapeutic agents by making them resistant to reduction or scrambling by thiol-containing agents in the body. rsc.org
Other manipulations of the disulfide bond are fundamental in peptide chemistry and include:
Reduction: The disulfide bond can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) to yield two separate cysteine methyl ester molecules.
Oxidation: Controlled oxidation of cysteine methyl ester is the reverse process, used to form the disulfide bond of this compound. Various oxidizing agents, including iodine or air (at appropriate pH), can be used. acs.orgsigmaaldrich.com
These transformations highlight the versatility of the disulfide bond as a chemical handle for creating diverse molecular architectures with tailored properties starting from the this compound framework.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | CDME, L-cystine dimethyl ester |
| L-cystine methyl ester | CME |
| L-cystine diamides | - |
| Nα-methylated L-cystine diamides | - |
| L-cystine bismorpholide | CDMOR, LH707 |
| L-cystine bis(N'-methylpiperazide) | CDNMP, LH708 |
| Boc-protected L-cystine | - |
| S-aryl-L-cysteine | - |
| N,N′-bis-benzyloxycarbonyl this compound | - |
| Lanthionine | - |
| N,N′-bis-Boc L-cystine dimethyl ester | - |
| Methylene thioacetal | - |
| Cysteine methyl ester | - |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For cystine dimethyl ester, both ¹H and ¹³C NMR provide critical data for confirming its identity by mapping its proton and carbon frameworks.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound (in its dihydrochloride (B599025) form, often analyzed in solvents like DMSO-d₆) presents distinct signals corresponding to the different types of protons in its structure. The protons of the two equivalent methyl ester groups (–OCH₃) typically appear as a sharp singlet. The α-proton (α-CH) adjacent to the amino and ester groups, and the β-protons (β-CH₂) of the methylene (B1212753) group adjacent to the disulfide bond, exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. The protons of the amino groups (–NH₂) also produce a signal, which can be broad and its position may vary depending on the solvent and concentration.
A representative ¹H NMR spectrum of L-cystine dimethyl ester dihydrochloride in DMSO-d₆ shows a triplet for the α-proton, a multiplet for the β-protons, and a singlet for the methyl ester protons oregonstate.edu.
Table 1: Representative ¹H NMR Chemical Shifts for L-Cystine Dimethyl Ester Dihydrochloride Data based on spectra of analogous compounds and typical chemical shift ranges.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the spectrum of this compound is expected to show four distinct signals. The carbonyl carbon (C=O) of the ester group appears furthest downfield. The α-carbon (α-C), bonded to the nitrogen, is also deshielded and appears at a characteristic chemical shift. The methyl carbons (–OCH₃) of the ester groups and the β-carbons (β-C) of the methylene groups appear at higher field positions.
Analysis of related structures indicates that the redox state of the sulfur atoms significantly influences the chemical shifts of the adjacent carbons, particularly the β-carbon nih.gov. The expected chemical shifts are summarized below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Values are estimated based on typical ranges for similar functional groups. libretexts.orglibretexts.org
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS analysis of this compound (C₈H₁₆N₂O₄S₂) would typically yield the protonated molecular ion, [M+H]⁺. Given the molecular weight of 268.35 g/mol , this primary ion would be detected at an m/z value of approximately 269.1. This technique is frequently coupled with liquid chromatography (LC) for quantitative studies, such as in assays monitoring cystine solubility. rsc.orgnih.gov
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) provides insight into the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The most characteristic fragmentation pathway for this compound involves the cleavage of the disulfide (S–S) bond, which is the weakest covalent bond in the structure. nist.gov
Studies involving low-energy electron attachment have shown that a primary fragmentation channel for this compound is the dissociation of the disulfide bond. researchgate.net This cleavage results in the formation of a major fragment ion with an m/z of 133, corresponding to the [S=CHCH(NH₂)COOMe]⁻ radical anion or related species. researchgate.net In positive mode ESI-MS/MS, cleavage of the S-S bond of the [M+H]⁺ precursor ion (m/z 269.1) would lead to fragments representing the monomeric cysteine methyl ester unit.
Table 3: Major Ions in the Mass Spectrometry of this compound Fragmentation data based on reported studies and expected pathways. researchgate.netnih.gov
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. Spectra for this compound dihydrochloride are available in public databases. nih.gov
In the IR spectrum of this compound, characteristic absorption bands are expected for the key functional groups. A strong absorption band around 1740-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. libretexts.org The C-O single bond stretching of the ester will appear in the 1300-1000 cm⁻¹ region. The N-H stretching vibrations of the primary amine (or ammonium (B1175870) in the salt form) typically appear as a broad band in the 3200-3500 cm⁻¹ range, while C-H stretching vibrations from the alkyl portions of the molecule are observed just below 3000 cm⁻¹. utdallas.edu
Raman spectroscopy is particularly effective for detecting the symmetric and non-polar disulfide (S-S) bond. The S-S stretching vibration gives rise to a characteristic peak in the Raman spectrum, typically found in the region of 470-540 cm⁻¹. vub.be This signal is often weak or absent in IR spectra, making Raman spectroscopy a complementary and crucial tool for confirming the integrity of the disulfide linkage in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds. For instance, the presence of the ester carbonyl group (C=O) is typically observed as a strong absorption peak around 1730 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine groups and the C-H stretching vibrations of the alkyl portions of the molecule also give rise to distinct bands in the spectrum. nih.gov Analysis of the FT-IR spectrum of this compound dihydrochloride, often obtained using a KBr wafer or an ATR-IR technique, provides a fingerprint for its identification and can be used to assess its purity. nih.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3400-3250 |
| C-H (Alkyl) | Stretching | 2950-2850 |
| C=O (Ester) | Stretching | ~1730 |
| N-H (Amine) | Bending | 1650-1580 |
| C-O (Ester) | Stretching | 1250-1000 |
Note: The exact positions of the absorption bands can be influenced by the sample preparation method and the physical state of the compound.
Raman Spectroscopy for Disulfide Bond Characterization
Raman spectroscopy is particularly valuable for characterizing the disulfide (S-S) bond in this compound. The S-S stretching vibration gives rise to a characteristic Raman band, typically in the region of 500-550 cm⁻¹. researchgate.net The precise frequency of this band is sensitive to the conformation around the C-S-S-C dihedral angle, making Raman spectroscopy a useful tool for studying the conformational properties of the disulfide bridge. nih.govpnas.org Studies on related cystine derivatives have shown that different rotamers (rotational isomers) around the disulfide bond can be distinguished by their unique S-S stretching frequencies. researchgate.net For instance, Raman markers at approximately 500, 520, and 540 cm⁻¹ have been associated with different conformations of the -C-S-S-C- moiety. researchgate.net
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy provides insights into the electronic transitions within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region. These absorptions are primarily associated with the electronic transitions of the disulfide bond and the ester carbonyl groups. The disulfide chromophore in cystine and its derivatives typically exhibits a weak absorption band at longer wavelengths, the position of which is dependent on the C-S-S-C dihedral angle. nih.gov Additionally, the ester functional groups contribute to the absorption profile in the shorter wavelength UV region. UV-Vis spectroscopy can be employed to monitor reactions involving this compound, such as its interaction with metal ions or its role in the formation of nanoparticles. researchgate.net
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the purification and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Various HPLC methods have been developed for the separation and quantification of cystine and its derivatives. sielc.comhelixchrom.com Reversed-phase HPLC, often coupled with a UV detector, is a common approach. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. rsc.orgnih.gov The detection wavelength is often set around 200-220 nm to monitor the peptide-like and ester absorptions. sielc.com HPLC is crucial for determining the purity of synthesized this compound and for analyzing its presence in complex mixtures, such as in studies of its metabolic fate. nih.govrutgers.edu
Table 2: Example of HPLC Parameters for Cystine Derivative Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) nih.gov |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV at 200 nm sielc.com |
| Injection Volume | 10 µL nih.gov |
Chiroptical Spectroscopy for Stereochemical Assessment
Chiroptical spectroscopy is essential for confirming the stereochemical integrity of L-cystine dimethyl ester.
Mechanistic Investigations of Chemical Reactions Involving Cystine Dimethyl Ester
Disulfide Bond Reactivity and Cleavage Mechanisms
The disulfide bond (-S-S-) is the most reactive site in the cystine dimethyl ester molecule. Its cleavage can be initiated by various means, including reduction, oxidation, and radical attack.
Reduction of the disulfide bond in CDME yields two molecules of cysteine methyl ester. This process can be achieved using various reducing agents. While reagents like zinc in acetic acid and magnesium in methanol (B129727) have proven unsuccessful, sodium borohydride (B1222165) in methanol or THF can achieve the reduction, albeit with very low conversion rates even after extended reaction times. acs.org
Oxidation of the disulfide bond can lead to the formation of sulfonic acids. The reactivity of disulfide bonds towards oxidants can vary significantly, with some studies indicating that certain disulfides react extremely rapidly. researchgate.net This enhanced reactivity can be attributed to the stabilization of the incipient positive charge on the sulfur atom by neighboring groups. researchgate.net
Radical-initiated cleavage of the disulfide bond is another significant reaction pathway. Hydroxyl radicals (•OH), for instance, can attack the disulfide bond, leading to its cleavage. pnas.org A proposed two-step mechanism involves the rapid substitution of •OH on a sulfur atom, resulting in the cleavage of the disulfide bond and the formation of a sulfenic acid (–SOH) and a thiyl radical (–S•). pnas.org Subsequent hydrogen transfer within the product complex can also occur. pnas.org Low-energy free electrons can also induce the dissociation of the disulfide bond in CDME. researchgate.net
Nucleophilic and Electrophilic Reaction Pathways
The sulfur atoms in the disulfide bond of this compound can act as both nucleophiles and electrophiles, depending on the reaction conditions and the nature of the reacting species. The cysteine sulfenic acid intermediate, which can be formed from the disulfide, is known to have both nucleophilic and electrophilic character. nih.gov
Mechanisms of Amide Bond Formation in CDME Derivatives
While direct amide bond formation on this compound itself is not the primary focus of the provided information, the synthesis of amide derivatives from its reduced form, cysteine methyl ester, provides insight into relevant reaction mechanisms. The formation of amides from L-cysteine methyl ester and various carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). tandfonline.com The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack of the amine group of the cysteine methyl ester to form the amide bond. tandfonline.commdpi.com Computational studies on similar amidation reactions have considered both inner-sphere and outer-sphere mechanisms involving a phosphorus-based coupling agent. mdpi.com
Reaction with Sulfite (B76179) and Cysteine-S-Sulfate Formation
The reaction of cystine and its derivatives with sulfite leads to the formation of cysteine-S-sulfate (SSC). nih.govresearchgate.net Investigations using high-resolution NMR have provided evidence for both nucleophilic and radical mechanisms in this transformation. nih.govresearchgate.net The reaction of the methyl ester of cystine with sodium sulfite has been monitored by ¹H-NMR, showing a similar evolution to the reaction of cystine with sulfite. nih.gov The proposed mechanism involves the formation of a cysteine sulfenic acid intermediate. nih.govresearchgate.net This intermediate is believed to be in equilibrium between two isomers. nih.gov The reaction aims to produce an organic soluble SSC derivative and to provide evidence for the sulfenic acid derivative. nih.gov
Radiolytic Degradation Mechanisms of Amino Acid Esters
Irradiation of amino acid esters, including those of sulfur-containing amino acids like cystine, leads to their degradation and the production of various volatile compounds. uwstout.edu The side chains of these amino acids are particularly susceptible to radiolytic attack. uwstout.eduuwstout.edu
Volatile Compound Production Pathways
The radiolysis of cystine diethyl ester can lead to the cleavage of the disulfide bond. uwstout.edu The bond between SH–CH₂ is also susceptible to breakage, which can lead to the formation of two alanine (B10760859) molecules and hydrogen sulfide (B99878) (H₂S). uwstout.edu Acetaldehyde can then be produced from alanine through Strecker degradation. uwstout.edu Furthermore, the reaction of H₂S with CO₂, which can be a final product of decarboxylation reactions, can lead to the formation of carbon disulfide (CS₂). uwstout.edu
Studies on the radiolytic degradation of amino acids have shown that it is a primary contributor to off-odors in irradiated food products. uwstout.edunih.gov Sulfur-containing amino acids are major precursors to these volatile sulfur compounds. iaea.org The primary radiolysis products of water, namely OH•, H•, and e⁻aq, are key initiators of these degradation pathways. uwstout.edu
Table of Volatile Compounds from Radiolysis of Amino Acid Esters
| Precursor Amino Acid Ester | Major Volatile Products |
| Serine ethyl ester | Acetaldehyde, 2-butanone, 2-propenoic acid methyl ester, propanoic acid methyl ester |
| Threonine methyl ester | Acetaldehyde, 2-butenoic acid methyl ester |
| Lysine ethyl ester | 2-Propanone, 2-methoxy-2-methyl propane, acetic acid ethyl ester, 1-methyl-acetic acid ethyl ester |
| Proline methyl ester | 2-Propenoic acid methyl ester |
| Methionine methyl ester | 2-Propanone, thiobis methane, methyl thiirane, 2-propenoic acid methyl ester, butanoic acid methyl ester, dimethyl disulfide, cyclopropanecarboxylic acid methyl ester |
| Cystine diethyl ester | Acetaldehyde, 2-propanone, carbon disulfide |
This table is based on findings from studies on the radiolytic degradation of various amino acid esters and may not be exhaustive. The specific volatile products from this compound may vary but are expected to follow similar degradation pathways.
Computational Approaches to Reaction Mechanism Elucidation
The elucidation of complex chemical reaction mechanisms at a molecular level is greatly enhanced by computational chemistry. These theoretical methods provide profound insights into the energetic and structural transformations that molecules like this compound undergo during a reaction. By modeling these processes, researchers can understand reaction feasibility, kinetics, and the specific pathways involved, complementing experimental findings.
Quantum Chemical Calculations of Transition States
Quantum chemical calculations are a cornerstone for investigating reaction mechanisms, offering a way to map out the potential energy surface of a reaction. A key objective is the identification and characterization of transition states—the highest energy structures along the reaction coordinate that connect reactants to products. The energy of this transition state relative to the reactants defines the activation energy (Ea) or activation barrier (ΔG‡), a critical factor in determining the reaction rate. nih.gov
Various quantum mechanical methods, such as Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, are employed to model these reactions. mdpi.com For instance, the mechanisms of ester hydrolysis and aminolysis, reactions directly relevant to the ester moieties of this compound, have been studied in detail using such approaches. mdpi.com These calculations can model the formation of high-energy tetrahedral intermediates that are often involved in these transformations. nih.gov
Computational studies on related compounds provide a framework for understanding the potential reactivity of this compound. For example, the activation barriers for the acylation and deacylation steps in cysteine proteases, which involve reactions at a cysteine residue, have been calculated to be around 19.8 kcal/mol and 16.7 kcal/mol, respectively, within the enzyme's active site. nih.gov Similarly, calculations on the reaction of thiols with Michael acceptors have been used to predict reaction rates, with calculated activation energies ranging from 9.7 to 23 kcal/mol depending on the specific reactants. acs.orgnih.gov These theoretical investigations provide invaluable data on the thermodynamic and kinetic feasibility of proposed mechanistic steps. nih.gov
Table 1: Representative Calculated Activation and Reaction Energies for Analogous Reactions
This table presents data from computational studies on reactions analogous to those that could involve this compound, illustrating the types of energetic parameters derived from quantum chemical calculations.
| Reaction Type | Reactants | Level of Theory | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kJ/mol) | Source |
|---|---|---|---|---|---|
| Amide Thiolysis (Acylation) | N-methylacetamide + Methanethiolate | QM/MM | 19.8 | - | nih.gov |
| Thioester Hydrolysis (Deacylation) | Methyl Thioformate + Water | QM/MM | 16.7 | - | nih.gov |
| Thiol Addition | Methanethiolate + Acrylamide | ωB97X-D3/6-311+G(d,p) | 7.01 | - | nih.gov |
| Ester Hydrolysis | Methyl Acetate + Water | M06-2X/6-311+G(2df,2p) | - | +21.70 | mdpi.com |
Mechanistic Insights from Molecular Dynamics Simulations
While quantum chemical calculations focus on the energetics of specific reaction steps, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how a molecule like this compound (CDME) interacts with its environment, such as a solvent or a biological surface. nih.govresearchgate.net These simulations model the motions and interactions of atoms and molecules, governed by a force field, allowing researchers to observe processes like binding, conformational changes, and solvation effects. nih.gov
A significant application of MD simulations involving this compound has been in the study of cystinuria, a genetic disorder characterized by the formation of L-cystine kidney stones. researchgate.net L-cystine dimethyl ester has been identified as a promising crystal growth inhibitor. nih.gov MD simulations have been instrumental in elucidating the mechanism of this inhibition. These simulations show that CDME molecules preferentially bind to the crystal growth sites on L-cystine crystal surfaces. nih.gov This binding frustrates the subsequent attachment of L-cystine molecules, thereby slowing or halting crystal growth. nih.gov
Computational modeling has quantified the energetics of these interactions. nih.gov The binding energy of CDME onto the fast-growing {100} surface of an L-cystine crystal was calculated and compared with other potential inhibitors, providing a quantitative measure of its efficacy. nih.gov Furthermore, these simulations can explain structure-activity relationships observed experimentally. For example, when the Nα-amino groups of related L-cystine diamides were methylated, the resulting compounds lost their inhibitory activity. nih.gov Molecular modeling revealed that this was due to steric hindrance from the methyl groups, which led to a significant decrease in the binding energy of the molecules to the L-cystine crystal surface. nih.gov
Table 2: Calculated Binding Energies of L-Cystine Crystal Growth Inhibitors
This table, adapted from molecular dynamics studies, shows the calculated binding energies of various inhibitors onto the {100} surface of an L-cystine crystal, demonstrating the thermodynamic favorability of their binding compared to L-cystine itself. A more negative value indicates stronger binding.
| Compound | Binding Energy (kcal/mol) | Relative Efficacy | Source |
|---|---|---|---|
| L-Cystine | -85.8 | Baseline | nih.gov |
| L-Cystine Dimethyl Ester (CDME) | -92.1 | 1x | nih.gov |
| L-Cystine bismorpholide (1a) | -96.7 | ~7x more effective than CDME | nih.gov |
Supramolecular Chemistry and Materials Science Applications of Cystine Dimethyl Ester
Hydrogel Formation and Self-Assembly Mechanisms
Cystine dimethyl ester is a key component in the formation of responsive hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. While not typically a standalone hydrogelator, CDME is instrumental as a cross-linking agent, enabling the formation of hydrogels with specific stimuli-responsive properties.
The design of hydrogels incorporating this compound is primarily centered on its capacity to introduce disulfide bonds into the polymer network. This feature is crucial for creating materials that can respond to redox stimuli. The self-assembly process is driven by the formation of these cross-links, which can be either covalent or non-covalent, leading to the gelation of the system.
Key design principles include:
Redox-Responsiveness: The disulfide bond in CDME is susceptible to reduction and oxidation. This allows for the controlled degradation or formation of the hydrogel network in the presence of reducing agents like dithiothreitol (B142953) (DTT) or oxidizing agents. This principle is fundamental for applications requiring on-demand gel dissolution. researchgate.netnih.gov
pH-Sensitivity: In conjunction with pH-responsive polymers, such as those containing carboxylic acid or amine groups, CDME-cross-linked hydrogels can exhibit dual responsiveness. researchgate.netnih.gov For instance, a hydrogel synthesized from a pH-responsive pseudopeptide, poly(L-lysine isophthalamide) (PLP), and cross-linked with CDME, demonstrates pH-dependent swelling and collapse. researchgate.net
Biocompatibility: As a derivative of the naturally occurring amino acid L-cystine, CDME is often employed in the design of biomaterials. Hydrogels formed using CDME are generally expected to have good biocompatibility. nih.govcuny.edu
Research has shown that while CDME itself is not a primary hydrogelator, related aroyl-L-cystine derivatives can be highly effective at forming gels at very low concentrations. acs.orgacs.org This suggests that modifications to the CDME structure could enhance its intrinsic self-assembly and gelation capabilities. The fundamental forces driving the self-assembly of such systems include hydrogen bonding and π-π stacking interactions, in addition to the crucial disulfide linkages. nih.gov
The gelation properties of systems containing this compound can be finely tuned through careful molecular design and control over external conditions.
The key parameters for tuning gelation include:
Cross-linker Concentration: The concentration of CDME as a cross-linking agent directly influences the mechanical properties and swelling behavior of the hydrogel. An increase in the ratio of CDME to the main polymer generally leads to a higher cross-linking density, resulting in a more rigid and less swollen hydrogel. cuny.edu
Polymer Backbone: The choice of the primary polymer is critical. For example, using dextran (B179266) as the backbone and CDME as a cross-linker results in a biocompatible hydrogel. nih.govcuny.edu A study using a pH-responsive pseudopeptide, poly(L-lysine isophthalamide), cross-linked with CDME, yielded hydrogels that collapse in acidic conditions and swell at neutral pH. researchgate.net
Stimuli-Responsive Moieties: The incorporation of other stimuli-responsive groups into the polymer backbone allows for multi-responsive hydrogels. The disulfide bond of CDME provides redox sensitivity, which can be combined with pH or temperature sensitivity from the main polymer chain. researchgate.netnih.gov
The table below summarizes the tunable properties of hydrogels incorporating this compound.
| Property | Tuning Mechanism | Outcome | Reference(s) |
| Mechanical Strength | Varying CDME concentration | Higher concentration leads to increased stiffness. | cuny.edu |
| Swelling Ratio | Adjusting cross-linking density and pH | Inverse relationship with cross-linking density; pH-dependent in dual-responsive systems. | researchgate.netcuny.edu |
| Degradation Rate | Introduction of reducing agents (e.g., DTT) | Cleavage of disulfide bonds leads to gel dissolution. | researchgate.net |
| pH-Responsiveness | Combination with pH-sensitive polymers | Swelling or collapse of the hydrogel in response to pH changes. | researchgate.netnih.gov |
CDME as a Cross-Linking Agent in Polymer Synthesis
The primary application of this compound in polymer science is as a cross-linking agent. Its difunctional nature, arising from the two amine groups, and the presence of a redox-active disulfide bond make it a valuable component in the synthesis of advanced polymers like elastomers and biomimetic scaffolds.
This compound is utilized as a chain extender and cross-linker in the synthesis of poly(urethane-urea) (PUU) elastomers. These materials are known for their segmented structure, consisting of hard and soft segments, which imparts a combination of elasticity and strength.
The synthesis of PUU elastomers using CDME typically involves a two-step process:
Prepolymer Formation: A diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI) or hexamethylene diisocyanate (HMDI), is reacted with a polyol, like polyethylene (B3416737) glycol (PEG) or poly(ε-caprolactone) (PCL), to form an isocyanate-terminated prepolymer. nih.govcuny.edu
Chain Extension/Cross-linking: The prepolymer is then reacted with this compound. The amine groups of CDME react with the isocyanate groups of the prepolymer to form urea (B33335) linkages, leading to the final poly(urethane-urea) network.
The incorporation of CDME introduces disulfide bonds into the polymer backbone, which can impart self-healing properties to the resulting elastomer. The disulfide bonds can break and reform upon the application of a stimulus like heat, allowing the material to repair damage.
In the field of tissue engineering, particularly for bone regeneration, this compound is used to create biomimetic scaffolds. These scaffolds are designed to mimic the natural bone environment and support cell growth and tissue formation.
A notable application is the fabrication of composite scaffolds combining a poly(urethane-urea) matrix with nano-hydroxyapatite (nHA). nih.gov Nano-hydroxyapatite is a major inorganic component of natural bone, and its incorporation into the polymer scaffold enhances biocompatibility and osteoinductivity. nih.gov
The preparation of these scaffolds involves synthesizing a poly(urethane-urea) using CDME as a cross-linker, as described above, and then physically blending it with nHA particles. The resulting composite material exhibits:
Good Mechanical Strength: Suitable for supporting bone tissue regeneration. nih.gov
Excellent Biocompatibility: Promotes cell adhesion and proliferation. nih.gov
Osteogenic Capability: Encourages the differentiation of stem cells into bone cells. nih.gov
The porous structure of these scaffolds, often created using porogen-leaching techniques, is crucial for nutrient transport and tissue ingrowth.
The table below presents research findings on biomimetic scaffolds fabricated using this compound.
| Scaffold Composition | Key Findings | Application | Reference(s) |
| PEG-poly(urethane-urea)/nHA | Good mechanical strength, excellent biocompatibility, and osteogenic capability. | Bone defect repair | nih.gov |
Intermolecular Interactions in Supramolecular Networks
The primary intermolecular interactions include:
Hydrogen Bonding: The amide and ester groups within the polymer networks formed using CDME can participate in hydrogen bonding. These interactions are crucial for the stability and mechanical properties of the resulting materials.
π-π Stacking: In systems where CDME is combined with aromatic moieties, π-π stacking interactions can play a significant role in the self-assembly process.
Hydrophobic Interactions: In aqueous environments, hydrophobic regions of the polymer network will tend to aggregate, contributing to the stability of the supramolecular structure.
The interplay of these interactions is complex and determines the final morphology and properties of the material. For instance, in poly(urethane-urea) elastomers, hydrogen bonding between the hard segments leads to phase separation, which is responsible for the material's elastomeric properties. The presence of CDME can influence this phase separation and, consequently, the mechanical behavior of the polymer.
Role of Noncovalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Effects)
The supramolecular assembly of this compound (CDME) and its derivatives is significantly governed by a network of noncovalent interactions, primarily hydrogen bonding and hydrophobic effects. These forces dictate the molecule's conformation and its ability to form ordered, higher-level structures.
The molecular structure of CDME features key functional groups that actively participate in these interactions. It possesses two primary amine groups and four ester carbonyl oxygen atoms, which can act as hydrogen bond donors and acceptors, respectively nih.gov. The crystal structure of L-cystine dimethyl ester dihydrochloride (B599025) monohydrate is stabilized by an extensive network of hydrogen bonds iucr.org. This capacity for hydrogen bonding is fundamental to its role in molecular recognition and self-assembly. For instance, CDME has been used as a precursor to synthesize cystine-based cyclic oligoureas, which act as neutral receptors for various anions rsc.orgrsc.org. In these macrocycles, the urea functionalities provide multiple, inwardly-directed hydrogen bond donors that can selectively bind anions like halides, nitrate, or squarate through hexahydrogen- or octahydrogen-bonding patterns rsc.org.
Beyond direct hydrogen bonding, the disulfide (S-S) linkage and the two methyl ester groups impart a degree of hydrophobicity to the molecule researchgate.netcsic.es. While the amino and ester groups can engage in polar interactions, the hydrocarbon portions and the disulfide bond contribute to hydrophobic effects. This amphiphilic character is crucial for the self-assembly of CDME-derived materials in aqueous environments. The hydrophobic core can drive the aggregation of molecules to minimize contact with water, while the hydrophilic groups interact with the aqueous phase, leading to the formation of structures like micelles or nanoparticles researchgate.netcsic.es. In some protein structures, sulfur atoms from cysteine and disulfide bonds can also participate in unconventional n→π* interactions with proximal amide carbonyl groups, a subtle but significant force that can influence conformation and reactivity nih.gov. The interplay between strong, directional hydrogen bonds and weaker, non-directional hydrophobic forces allows for the formation of complex and functional supramolecular architectures.
Table 1: Noncovalent Interactions Involving this compound
| Type of Interaction | Structural Feature of CDME Involved | Role in Supramolecular Assembly | Research Context |
| Hydrogen Bonding | Amine groups (donors), Ester carbonyl oxygens (acceptors) | Stabilizes crystal structure; enables molecular recognition of anions. iucr.orgrsc.org | Crystal structure analysis; design of synthetic anion receptors. iucr.orgrsc.orgrsc.org |
| Hydrophobic Effects | Disulfide (S-S) bond, Methyl (-CH3) groups | Drives aggregation in aqueous media; contributes to the formation of amphiphilic structures. researchgate.netcsic.es | Development of redox-sensitive nanoparticles and surfactant systems. researchgate.netcsic.es |
| n→π Interactions* | Sulfur atoms (electron donor) | Influences local conformation and reactivity in peptide-like environments. nih.gov | Analysis of noncovalent interactions in protein structures containing disulfide bonds. nih.gov |
Integration of CDME into Advanced Material Systems
This compound serves as a valuable and versatile building block for the creation of advanced functional materials, particularly smart polymers and nanoparticles. Its inherent disulfide bond provides a cleavable linkage that can respond to reductive stimuli, a feature widely exploited in materials designed for biomedical applications like drug delivery.
CDME has been successfully integrated as a chain extender in the synthesis of polyurethanes and poly(urea-urethane)s. mdpi.comresearchgate.net In this role, the CDME unit is incorporated into the polymer backbone. The resulting materials exhibit properties such as redox-sensitivity and self-healing capabilities. For example, polyurethanes containing CDME can be degraded by glutathione (B108866), a biological thiol present at higher concentrations inside cancer cells, allowing for triggered release of encapsulated agents mdpi.com. Similarly, the dynamic nature of the disulfide bond allows for the development of self-healing elastomers, where the bond can break and reform under moderate temperatures, repairing damage to the material researchgate.net.
Furthermore, CDME is a key precursor in the synthesis of more complex molecules that self-assemble into nanostructures. It is used in the one-pot synthesis of cystine-based cyclic oligoureas, which are efficient anion receptors rsc.orgrsc.org. It is also the starting point for producing cystine-based macrocyclic bisureas that self-assemble into hydrogen-bonded peptide nanotubes acs.org. These hollow, ordered structures present significant potential for modeling biological channels or for creating novel materials with unique electronic properties acs.org. In the field of nanomedicine, CDME is used to synthesize redox-hypersensitive polymers for fabricating nanoparticles. These L-cysteine-based poly(disulfide amide)s can be loaded with hydrophobic drugs and are designed to disassemble in the reductive intracellular environment, ensuring site-specific drug release researchgate.net. Its utility as a synthetic intermediate is also highlighted in its use to produce L-cystine diamides and N-acetyl cysteine amides, which are explored for various therapeutic and biomedical applications nih.govgoogle.comgoogle.com.
Table 2: Integration of this compound (CDME) in Advanced Materials
| Material System | Role of CDME | Key Research Finding/Property |
| Polyurethanes | Chain Extender | Introduces redox-sensitivity, making the polymer degradable by glutathione for potential drug delivery applications. mdpi.com |
| Self-Healing Poly(urea-urethane)s | Disulfide-Containing Chain Extender | Imparts self-healing efficiency of up to 95.3% at moderate temperatures (≈60 °C) due to the reversible nature of the disulfide bond. researchgate.net |
| Cyclic Oligoureas | Precursor | Enables synthesis of macrocycles that act as versatile neutral receptors for anions through hydrogen bonding. rsc.orgrsc.org |
| Peptide Nanotubes | Precursor (for macrocyclic bisureas) | Forms macrocycles that self-assemble into hollow, tube-like structures stabilized by hydrogen bonds. acs.org |
| Redox-Sensitive Nanoparticles | Monomer Precursor (for poly(disulfide amides)) | Creates polymers for fabricating nanoparticles with high hydrophobic drug loading capacity and tunable, redox-triggered release. researchgate.net |
| L-Cystine Diamides | Synthetic Intermediate | Serves as a starting material for more stable amide derivatives investigated as crystallization inhibitors. nih.gov |
Biochemical and Molecular Research Applications of Cystine Dimethyl Ester
Role in Protein Chemistry Research
Cystine dimethyl ester serves as a valuable tool in the field of protein chemistry, primarily due to its structural similarity to the disulfide-linked cysteine residues that are fundamental to the structure and stability of many proteins.
Investigations into Protein Folding and Disulfide Bond Stability
This compound is utilized in biochemical research to study protein structure and the critical role of disulfide bonds. evitachem.com Its ability to participate in redox reactions makes it a useful model compound for investigating the mechanisms of disulfide bond formation, a key process in the correct folding and subsequent stability of numerous proteins. The disulfide bond within CDME can be chemically reduced to form free thiol groups, which mimics a crucial step in cellular redox processes and disulfide exchange reactions that occur during protein folding and rearrangement. Furthermore, the study of CDME and its interaction with low-energy electrons has provided insights into the dissociation of disulfide bonds, a reaction fundamental to understanding how these bonds can be selectively broken within larger biomolecules. researchgate.net
Utility in Solution-Phase Peptide Synthesis Strategies
This compound dihydrochloride (B599025) is employed as a reagent in solution-phase peptide synthesis. sigmaaldrich.com This application allows for the direct incorporation of a pre-formed, disulfide-linked dipeptide unit into a growing peptide chain. This strategy can be advantageous compared to the alternative of introducing individual cysteine residues and subsequently inducing disulfide bond formation, a process that can sometimes lead to a mixture of incorrect pairings or undesired intermolecular oligomerization. The use of S-protected cysteine derivatives is a common strategy to control disulfide bridge formation, and CDME represents a related approach where the core cystine structure is introduced directly. uoa.gruoa.gr
Molecular Imposter Studies for Crystallization Inhibition
One of the most extensively researched applications of this compound is its role as a "molecular imposter" to inhibit the crystallization of L-cystine. This research is particularly relevant to the genetic disorder cystinuria, where excessive L-cystine in the urine leads to the formation of painful and recurrent kidney stones.
Mechanisms of L-Cystine Crystal Growth Inhibition
Table 1: Effect of L-Cystine Dimethyl Ester (L-CDME) on L-Cystine Crystal Properties
| L-CDME Concentration | Average Crystal Size | Predominant Crystal Morphology | Reference |
|---|---|---|---|
| 0 mg/L (Control) | 200-400 µm | Large hexagonal platelets | rsc.org |
| 1.7 mg/L | 50-100 µm | Reduced hexagonal platelets & some needles | rsc.org |
| 5.0 mg/L | ~30 µm length | Small hexagonal needles | |
| 5.1 mg/L | Not specified | Predominantly needles | rsc.org |
Molecular Recognition and Binding at Crystal Growth Sites
The efficacy of L-CDME as a crystal growth inhibitor is rooted in the principle of molecular recognition. mdpi.com The L-CDME molecule retains the core structure of L-cystine, allowing it to fit into the crystal lattice at specific growth sites on the crystal surface. evitachem.commdpi.com This binding is stabilized by a combination of intermolecular interactions that mimic those of an actual L-cystine molecule, including sulfur-sulfur interactions (cystine)S···S(L-CDME), electrostatic interactions (cystine)C(=O)O⁻···⁺H₃N(L-CDME), and hydrogen bonding (cystine)N-H···O=C(L-CDME).
Once bound, the two methyl ester groups on L-CDME act as steric "blockers" or "perturber moieties". evitachem.commdpi.com These bulky groups physically obstruct the neighboring crystal sites, preventing the attachment of incoming L-cystine solute molecules and thereby pinning the step advancement. evitachem.com This highly specific, stereoselective binding at crystallographically unique step sites is a clear demonstration of molecular recognition guiding the inhibition process. evitachem.com
Effects of Structural Modifications on Inhibitory Activity
The inhibitory activity of cystine-based molecular imposters is highly sensitive to their chemical structure. evitachem.com Studies comparing different derivatives have provided significant insight into the structure-activity relationship for L-cystine crystallization inhibition.
Ester Modification : L-cystine dimethyl ester (L-CDME) is a more potent inhibitor than its mono-ester counterpart, L-cystine methylester (L-CME). While both reduce crystal growth velocity and yield, L-CME does so to a lesser extent, demonstrating that modification at both ends of the molecule enhances its inhibitory effect. nih.gov
Amide Substitution : Replacing the ester groups with amide functionalities has led to even more effective inhibitors. L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide) were found to be 7 and 24 times more effective than L-CDME, respectively, at inhibiting L-cystine crystallization. nih.gov These diamide (B1670390) analogs also exhibit greater chemical stability compared to the ester, which can be susceptible to hydrolysis. nih.gov
Nα-Methylation : The presence of free α-amino groups on the inhibitor is crucial for activity. A series of L-cystine diamides were synthesized with and without Nα-methylation. The non-methylated versions were potent inhibitors, whereas the Nα-methylated derivatives showed no inhibitory activity. d-nb.info This highlights the critical role of the amino group in the molecular recognition and binding process at the crystal surface. d-nb.info
Table 2: Comparison of L-Cystine Crystallization Inhibitors
| Compound | Modification from L-Cystine | Relative Inhibitory Effectiveness | Reference |
|---|---|---|---|
| L-Cystine Dimethyl Ester (L-CDME) | Both carboxyl groups are methyl esters | Baseline effective inhibitor | nih.gov |
| L-Cystine Methylester (L-CME) | One carboxyl group is a methyl ester | Less effective than L-CDME | nih.gov |
| L-Cystine Bismorpholide | Both carboxyl groups are morpholine (B109124) amides | ~7 times more effective than L-CDME | nih.gov |
| L-Cystine bis(N′-methylpiperazide) | Both carboxyl groups are N'-methylpiperazine amides | ~24 times more effective than L-CDME | nih.gov |
| Nα-methylated L-Cystine Diamides | Amide derivatives with methylated α-amino groups | No inhibitory activity | d-nb.info |
Cellular and Subcellular Research Models
Intracellular Cystine Loading in Renal Tubule Cells for Metabolic Studies
This compound is effectively used to create in vitro models of cystinosis by loading renal tubule cells with cystine. nih.gov This technique has been instrumental in elucidating the metabolic disturbances that characterize the disease. nih.gov Studies using this model have shown that intracellular cystine accumulation leads to significant metabolic consequences. For instance, loading isolated rat renal tubules with 2 mM CDME for 10 minutes results in a 39% reduction in intracellular ATP and a significant decrease in intracellular potassium. nih.gov Furthermore, this cystine loading impairs mitochondrial function, specifically reducing oxygen consumption with glutamate (B1630785) as a substrate by 66%, while having no effect on succinate-driven respiration. nih.gov This suggests that the transport defects seen in cystinosis may be a secondary effect of compromised energy production. nih.gov
Subsequent research on rabbit proximal tubules loaded with 2 mmol/L CDME confirmed these findings, demonstrating a significant decrease in basal oxygen consumption. nih.gov This inhibition of oxygen metabolism was specifically linked to transport processes. nih.gov The cystine-loaded tubules also exhibited lower oxygen consumption rates when the cells were permeabilized to sodium or when mitochondrial respiration was uncoupled. nih.gov Interestingly, the amino acid glycine (B1666218) was found to ameliorate this respiratory dysfunction. nih.gov These studies highlight the critical role of maintaining intracellular phosphate (B84403) levels, as a decrease in intracellular phosphate in cystine-loaded tubules is linked to reduced ATP and respiratory dysfunction. turkjpediatr.org
Table 1: Effects of this compound on Renal Tubule Cell Metabolism
| Parameter | Control | Cystine-Loaded (with CDME) | Percentage Change | Reference |
| Intracellular ATP (nmol/mg of protein) | 38.1 +/- 3.3 | 23.7 +/- 2.4 | -39% | nih.gov |
| Intracellular Potassium (nEq/mg) | 47 +/- 3 | 37 +/- 2 | -21% | nih.gov |
| Mitochondrial O2 Consumption (glutamate substrate, nm/min per mg of protein) | 13.9 +/- 0.8 | 4.7 +/- 0.7 | -66% | nih.gov |
| Basal Oxygen Consumption (nmol O2.min-1.mg protein-1) | 20.6 +/- 0.5 | 12.1 +/- 0.6 | -41% | nih.gov |
Modulation of Cellular Transport Mechanisms
The accumulation of cystine induced by CDME has been shown to directly impact various cellular transport mechanisms. In cultured renal epithelial cells (LLC-PK1), a 48-hour incubation with 1 mM CDME led to lysosomal cystine loading and a 22% reduction in the maximal velocity of the Na+/H+ antiporter. physiology.org This was accompanied by a significant decrease in rubidium influx and a 10% reduction in the number of Na+-K+-ATPase units. physiology.org The activity of Na+-K+-ATPase in the particulate fraction of cell homogenates was also reduced by 50%. physiology.org These changes resulted in an increased intracellular sodium concentration and a decreased intracellular potassium concentration, leading to a less negative membrane potential. physiology.org These findings suggest that intracellular cystine accumulation reduces the electrochemical forces that drive transport in renal cells. physiology.org
Further studies on rabbit proximal convoluted tubules perfused in vitro demonstrated that 0.5 mM CDME in the bath solution significantly reduced volume absorption, bicarbonate transport, and glucose transport. psu.edu Importantly, CDME did not affect mannitol (B672) or bicarbonate permeability, indicating that the inhibition is specific to active transport processes. psu.eduwikigenes.org The intracellular distribution of the accumulated cystine has been shown to be predominantly within lysosomes, further solidifying the use of CDME as a model for studying the lysosomal transport defect in cystinosis. nih.gov
Influence on Cell Proliferation and Differentiation in Vitro
Research has indicated that compounds related to cystine and its esters can influence cell proliferation and differentiation. While direct studies on this compound's effect on proliferation and differentiation are limited in the provided context, related compounds offer some insights. For instance, dimethyl fumarate (B1241708) (DMF), an ester of a Krebs cycle intermediate, has been shown to suppress proliferation and promote differentiation in the Oli-neu cell line. researchgate.net It also exhibits anti-proliferative effects in various tumor cells. researchgate.net S-allyl cysteine, a derivative of cysteine, has demonstrated antiproliferative effects on neuroblastoma and melanoma cells and can induce cell cycle arrest and apoptosis in prostate carcinoma cells. nih.gov Although these are not direct findings for this compound, they suggest that modulation of cysteine-related pathways can impact cell growth and differentiation. The use of this compound has been noted in studies investigating heterozygote detection in cystinosis, which indirectly relates to cellular processes. wikigenes.org
Exploration of Molecular Pharmacological Mechanisms
Study of Thiol Ester Interactions with Opioid Receptors
Recent research has explored the potential of thiol esters, including D-cystine dimethyl ester, to counteract the adverse effects of opioids. nih.gov Studies in rats have shown that cell-penetrant thiol esters can reverse the respiratory depression caused by opioids like morphine and fentanyl without diminishing their analgesic effects. nih.govfrontiersin.orgnih.gov Specifically, D-cystine dimethyl ester has been shown to rapidly reverse the negative effects of morphine on arterial blood gas chemistry. researchgate.netnih.gov The proposed mechanism suggests that these thiol esters may interfere with opioid receptor-linked β-arrestin signaling, which is responsible for the negative side effects, while sparing the G-protein-mediated antinociceptive actions. researchgate.net Another potential mechanism involves their conversion to bioactive S-nitrosothiols, which can act as intracellular nitrosating agents. researchgate.net These findings suggest a novel therapeutic potential for thiol esters in mitigating the dangerous side effects of opioid use. jax.orgsemanticscholar.org
Table 2: Effect of D-Cystine Dimethyl Ester on Morphine-Induced Changes
| Parameter | Morphine Alone | Morphine + D-Cystine Dimethyl Ester | Outcome | Reference |
| Breathing/Ventilation | Depressed | Reversed | frontiersin.orgresearchgate.net | |
| Arterial Blood Gas Chemistry (pH, pCO2, pO2, sO2) | Altered | Reversed | researchgate.netnih.gov | |
| Antinociception | Present | Maintained | nih.govjax.org |
Advanced Computational and Theoretical Studies of Cystine Dimethyl Ester
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are particularly useful for understanding how cystine dimethyl ester interacts with biological targets and for predicting its structural characteristics.
Computational docking is a technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is crucial for understanding ligand-target interactions at a molecular level.
This compound (CDME) has been investigated as a "molecular imposter" capable of inhibiting the crystal growth of L-cystine, a process central to the formation of kidney stones in individuals with cystinuria. nih.govresearchgate.netnih.gov Molecular modeling of its adsorption onto the flat surfaces of L-cystine crystals helps to explain this inhibitory effect. acs.org The stereospecific binding of CDME to the crystal steps is thought to block the approach of incoming L-cystine molecules, thus retarding crystal growth. acs.org
Beyond its interaction with crystals, computational docking has been used to explore the potential of this compound as a ligand for protein targets. In one study, L-cystine dimethyl ester dihydrochloride (B599025) was docked against the non-structural protein 16 (NSP16) of SARS-CoV-2, a virus responsible for COVID-19. nih.govresearchgate.net The study aimed to identify potential inhibitors through pharmacophore-based screening and molecular docking. nih.govresearchgate.net The docking results provided specific details about the nature of the interaction between the compound and the protein's active site. nih.govresearchgate.net
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| SARS-CoV-2 NSP16 | L-Cystine-dimethyl Ester Dihydrochloride | -4.1 | V118, Y152, T151, H119, Q159, T120, A116, F156 nih.gov |
Computational studies are extensively used to predict the three-dimensional structures (conformations) of molecules and to estimate the strength of their interactions with targets (binding affinities).
The binding affinity of L-cystine-dimethyl ester dihydrochloride to SARS-CoV-2 NSP16 was predicted to be -4.1 kcal/mol. nih.govresearchgate.net In a related context, computational modeling was used to compare the binding energies of a series of L-cystine diamides, which were designed to overcome the stability issues of CDME. nih.gov This research found that Nα-methylation of the diamides resulted in a significant decrease in their binding affinity for the L-cystine crystal surface, with binding energies averaging 47.6 ± 15.9 kcal/mol lower than their unmethylated counterparts. nih.gov This finding, consistent with experimental data, was attributed to the steric hindrance of the methyl groups. nih.gov
Conformational analysis has also been applied to more complex structures synthesized from this compound. For instance, a novel family of aromatic-bridged cyclic peptides, known as cystinophanes, were synthesized through condensation with L-cystine dimethyl ester. acs.org Conformational studies showed that these macrocycles tend to adopt a β-turn-like structure in solution. acs.org In another study, detailed molecular modeling of cyclic peptides formed from bis-Boc-cystine and cystine-di-OMe revealed the existence of multiple conformational isomers at room temperature. rsc.org The modeling studies were able to assign specific conformations and identified a P3M structure as the minimum energy conformation for one of the cyclic peptides. rsc.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and energetic properties of molecules. These methods are employed to analyze molecular conformations and to map out the pathways of chemical reactions.
Quantum calculations are used to perform detailed conformational analyses and to compute energetic landscapes, which map the energy of a molecule as a function of its geometry. These landscapes help identify the most stable conformations and the energy barriers between them. For instance, quantum chemical calculations have indicated that methylation has a minimal effect on the electronic structure of cysteine, a related amino acid. researchgate.net
In studies related to L-cystine crystallization, Monte-Carlo simulation programs have been used to model the morphological changes of L-cystine crystals in the presence of L-cystine dimethyl ester. bacg.co.uk Such simulations can be complemented by the computation of free energy surfaces, which reveal a remarkable ensemble of different conformational isomers and allow for the estimation of free energies for various species. bacg.co.uk This approach enables the calculation of the equilibrium distribution of different molecular arrangements under various conditions. bacg.co.uk
Quantum chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transient transition states and the determination of reaction pathways.
Studies on the excited-state dynamics of disulfides, the key functional group in this compound, have been performed using high-level quantum chemical calculations (MS-CASPT2). researchgate.net These simulations show that upon photoexcitation, the molecule predominantly relaxes via internal conversion, and that subsequent intersystem crossing to a triplet state is dependent on the molecular geometry. researchgate.net The calculations also identify a region of strong coupling where disulfide bond cleavage occurs, leading to the formation of thiyl radicals. researchgate.net
Another reaction pathway studied involves the interaction of this compound with low-energy electrons. researchgate.net Long-lived negative molecular ions of the compound have been detected, formed through a Feshbach nuclear excited resonance mechanism. researchgate.net In the electron energy range of 0–1 eV, the primary reaction identified is the dissociation of the disulfide bond, a process that can serve as a model for peptide decomposition. researchgate.net
In Silico Evaluation of Molecular Characteristics for Research Design
In silico—or computational—evaluation of molecular characteristics is a cornerstone of modern research design, allowing scientists to predict properties and prioritize candidates for synthesis and experimental testing.
The development of inhibitors for L-cystine crystallization provides a clear example of this approach. L-cystine dimethyl ester (CDME) was identified as an effective inhibitor of crystal growth. nih.gov However, due to concerns about its chemical and metabolic stability, a series of L-cystine diamides were designed as alternatives. nih.gov When experiments showed that Nα-methylated versions of these diamides were inactive, computational modeling was employed to provide an explanation. nih.gov The models revealed that steric hindrance from the methyl groups reduced the binding energy to the L-cystine crystal surface, thereby guiding researchers away from this modification in future designs. nih.gov
Similarly, in silico screening is widely used in drug discovery to identify potential new therapeutic agents. The docking of L-cystine dimethyl ester against a SARS-CoV-2 protein is part of a broader strategy that uses computational methods to screen large libraries of compounds for potential activity. nih.govresearchgate.net Such studies often include the computational prediction of ADME (absorption, distribution, metabolism, and excretion) properties to evaluate the drug-likeness of candidate molecules at an early stage, further refining the research and development process. nih.govacs.org
Future Directions and Emerging Research Frontiers
Rational Design of Novel CDME-Based Molecular Probes
The rational design of molecular probes is a burgeoning field that leverages structure-property relationships to create molecules for specific sensing and imaging applications. While much of the focus has been on its parent amino acid, cysteine, the unique properties of CDME offer new avenues for probe development. Future research is geared towards creating CDME-based probes with tailored functionalities.
A primary strategy in probe design involves conjugating a fluorophore with a recognition unit that selectively interacts with a target analyte. For probes targeting thiols like cysteine, mechanisms often include Michael addition or cleavage reactions that trigger a fluorescent "turn-on" response. The design of L-cystine diamides, aimed at overcoming the chemical and metabolic stability issues of CDME, highlights a key principle: modifying the ester groups to enhance stability and potency. This approach can be adapted for probe design, where the core CDME structure is systematically altered to fine-tune its reactivity and specificity towards biological targets.
Key design considerations for future CDME-based probes include:
Analyte Specificity: Modifying the groups around the disulfide bond or the amino groups to create specific binding pockets for target molecules.
Response Mechanism: Engineering the molecule so that interaction with an analyte—such as reduction of the disulfide bond—causes a measurable change in fluorescence or another signal.
Biocompatibility and Solubility: Introducing moieties that improve water solubility and reduce cytotoxicity for applications in living cells.
By applying established principles of probe design, such as Fluorescence Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT), novel CDME derivatives can be synthesized to detect specific biological events and analytes with high sensitivity.
Engineering Advanced CDME-Containing Hybrid Materials
The incorporation of CDME into polymers and other materials is a promising frontier for creating advanced hybrid materials with tunable properties. The disulfide bond in CDME serves as a redox-responsive linker, allowing for the creation of "smart" materials that can degrade or change their structure in response to specific chemical stimuli, such as the high glutathione (B108866) concentrations found within cells.
Recent research has demonstrated the use of CDME as a crosslinking agent in the formation of dextran-based hydrogels. These hydrogels exhibit pH-responsive swelling behavior, making them suitable for applications in drug delivery and tissue engineering. Similarly, hydrogels have been developed using disulfide-containing L-cystine dimethyl ester as crosslinkers with pH-responsive anionic pseudo-peptides as backbones. These materials can collapse at acidic pH and swell or dissociate at neutral pH, offering a dual-responsive system.
Future efforts in this area will likely focus on:
Biodegradable Polymers: Using CDME and its derivatives, such as L-cystine diethyl ester, as chain extenders in the synthesis of biodegradable polyurethanes and polyesters. These materials can be designed to degrade under specific reductive conditions, which is highly desirable for creating transient medical implants and controlled-release drug depots. acs.org
Self-Healing Materials: The reversible nature of the disulfide bond can be exploited to create self-healing polymers. Upon damage, the disulfide bonds can be reformed under appropriate conditions, restoring the material's integrity.
Nanoparticle-Based Systems: Developing CDME-containing polymers that self-assemble into nanoparticles for targeted drug delivery. These nanoparticles would be stable in circulation but would disassemble and release their therapeutic payload in the reductive environment of a tumor.
| Material Type | CDME Derivative Used | Key Feature | Potential Application |
| Hydrogel | L-Cystine Dimethyl Ester | pH and redox dual-responsive | Controlled drug delivery |
| Polyurethane | L-Cystine Diethyl Ester | Reductive degradation sensitivity | Biodegradable medical devices |
| Dextran (B179266) Hydrogel | Cystine Dimethyl Ester | pH-responsive swelling | Tissue engineering scaffolds |
Expanding Computational Predictive Models for CDME Reactivity and Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the design of new compounds and materials. For CDME, computational models are crucial for predicting the reactivity of its disulfide bond, its interactions with other molecules, and the properties of materials that incorporate it.
A notable application of computational modeling has been in the study of how CDME and its more stable diamide (B1670390) derivatives act as inhibitors of L-cystine crystallization. In this research, the COMPASS forcefield and Monte Carlo simulations were used to calculate the binding energies of these molecules to the surface of L-cystine crystals. nih.gov The models successfully predicted that certain derivatives would bind more strongly than CDME, explaining their enhanced inhibitory effect. nih.gov The calculations also revealed that Nα-methylation of the diamides leads to a significant decrease in binding energy due to steric hindrance, a prediction consistent with experimental results showing a loss of inhibitory activity. nih.gov
Future expansion of predictive models for CDME will likely involve a multi-pronged approach:
Quantum Mechanical (QM) Calculations: Employing methods like Density Functional Theory (DFT) to accurately predict the energetics of disulfide bond cleavage and exchange reactions. This can help in designing CDME derivatives with specific redox potentials.
Machine Learning (ML) and AI: Developing ML models trained on large datasets of disulfide-containing compounds to predict reactivity, stability, and interaction profiles. nih.gov Such models can rapidly screen virtual libraries of CDME derivatives for desired properties.
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of CDME-containing polymers and their self-assembly into larger structures like nanoparticles or hydrogels. acs.org These simulations can provide insights into material properties like drug loading capacity and release kinetics.
These advanced computational tools will enable a more rational, bottom-up design of CDME-based systems, reducing the reliance on trial-and-error synthesis and experimentation. biosynth.com
Integration of CDME into Bio-Inspired and Adaptive Chemical Systems
Bio-inspired and adaptive chemical systems are designed to mimic the complexity and functionality of biological systems, such as self-assembly, responsiveness to stimuli, and non-equilibrium behavior. The unique structure of CDME makes it an excellent candidate for integration into these dynamic systems.
A compelling example of CDME's use in bio-inspired design is the synthesis of "cystinospiranes." In this work, CDME was used as a starting material to create novel spirobicyclic peptides. Through a single-step condensation reaction, these molecules were shown to self-assemble into fused, parallel nanotubes via hydrogen bonding. acs.org This demonstrates how the defined stereochemistry and structure of CDME can be used to direct hierarchical self-assembly into complex, functional nanostructures. acs.org
The future in this domain will explore:
Stimuli-Responsive Self-Assembly: Creating systems where the self-assembly and disassembly of CDME-containing molecules are controlled by redox stimuli. For instance, peptide amphiphiles incorporating CDME could be designed to form nanostructures that dissociate in the presence of glutathione, releasing an encapsulated cargo. The disulfide bond provides a selective degradation pathway in environments with high glutathione concentrations, such as those found in cancer cells. nih.gov
Chemically Fueled Systems: Integrating CDME into non-equilibrium systems that are maintained by a continuous supply of chemical fuel. In such systems, a fuel could drive the reduction of the disulfide bond, leading to a temporary change in molecular structure and function, which reverts upon consumption of the fuel. This mimics the adaptive behavior seen in biological processes like microtubule dynamics.
Adaptive Materials: Developing CDME-based materials that can adapt their properties in response to their environment. For example, a hydrogel crosslinked with CDME could change its stiffness or permeability in response to changes in the local redox environment, allowing it to interact with cells in a dynamic and pre-programmed way.
By integrating CDME into these sophisticated chemical systems, researchers can create materials and molecular machines with life-like properties, opening up new possibilities in fields ranging from regenerative medicine to molecular robotics.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing cystine dimethyl ester in laboratory settings?
To synthesize CDME, researchers should follow esterification protocols using cystine and methanol under acid catalysis (e.g., sulfuric acid). Characterization requires spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to confirm structure and purity. Ensure detailed reporting of reaction conditions (temperature, solvent ratios) and purification steps (recrystallization, column chromatography). For reproducibility, include raw spectral data and comparative analysis with literature values in supplementary materials .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying experimental conditions?
High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment, while mass spectrometry (MS) confirms molecular integrity. Stability studies should employ accelerated degradation tests (e.g., exposure to light, heat, or humidity) monitored via kinetic analysis. Use validated calibration curves and report relative standard deviations (RSD) for repeatability. Cross-reference data with physicochemical properties (e.g., diffusion coefficients, logMW) to detect anomalies .
Q. How should researchers design experiments to ensure reproducibility of this compound’s reactivity in nucleophilic substitution reactions?
Control variables such as solvent polarity, temperature, and catalyst concentration. Use standardized molar ratios of reactants and document kinetic profiles (time-point sampling). Include negative controls (e.g., reactions without catalyst) and validate results through triplicate trials. Publish raw kinetic data and statistical error margins (e.g., confidence intervals) in supplementary files .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported reactivity data of this compound across different solvent systems?
Conduct systematic solvent screens (polar aprotic vs. protic solvents) with in situ monitoring (e.g., Raman spectroscopy). Compare free energy profiles using computational models (DFT calculations) to identify solvent effects on transition states. Statistically analyze discrepancies using ANOVA or t-tests, and validate findings with independent techniques (e.g., isotopic labeling) .
Q. How can researchers optimize in vivo models to evaluate the therapeutic efficacy of this compound in cystinuria management?
Use genetically modified animal models (e.g., Slc3a1 knockout mice) to mimic human cystinuria. Design dose-response studies with CDME administered via oral gavage, and monitor urinary cystine solubility via X-ray diffraction or mass spectrometry. Include control groups receiving standard therapies (tiopronin) and assess toxicity through histopathology. Reference preclinical guidelines from the International Cystinuria Foundation for ethical and methodological rigor .
Q. What computational approaches are recommended to model this compound’s interaction with renal transporters?
Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities with SLC7A9 transporters. Validate models using crystallographic data (PDB entries) and mutational studies. Cross-correlate in silico results with in vitro transport assays (e.g., HEK293 cell uptake studies) .
Methodological and Data Integrity Considerations
Q. How should researchers address variability in this compound’s diffusion coefficients reported in heterogeneous matrices?
Standardize matrix composition (e.g., agarose gel concentration) and employ pulsed-field gradient NMR for diffusion measurements. Use logMW correlations (e.g., logMW vs. Diff.coeff) to identify outliers, as shown in diffusion coefficient tables . Report environmental conditions (pH, ionic strength) and validate with orthogonal methods like dynamic light scattering (DLS).
Q. What statistical frameworks are critical for analyzing dose-dependent effects of this compound in pharmacological studies?
Apply nonlinear regression models (e.g., Hill equation) to dose-response curves. Use Bayesian inference for small sample sizes or hierarchical modeling for longitudinal data. Consult statisticians to ensure power analysis and avoid Type I/II errors, as emphasized in ethical research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
